molecular formula C8H16ClF2NO B6215367 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride CAS No. 2731014-72-3

2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B6215367
CAS No.: 2731014-72-3
M. Wt: 215.7
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Description

2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15F2NO·HCl It is a derivative of cyclohexane, featuring two fluorine atoms and an amino group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the two fluorine atoms at the 4,4-positions.

    Amination: The fluorinated cyclohexane is then subjected to amination, introducing the amino group at the 1-position.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group into an amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines or dehydroxylated compounds.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
  • 2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
  • 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride

Uniqueness

2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual fluorination and amino group make it particularly interesting for research in medicinal chemistry and material science.

Properties

CAS No.

2731014-72-3

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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